BCRP Inhibition Potency: 2,4-Dimethoxy Substitution on Ring A Delivers Superior Mitoxantrone Accumulation vs. 2,4-Dihydroxy and Unsubstituted Chalcones
In a comparative study of non-basic chalcone analogues, compounds bearing a 2,4-dimethoxy substitution on ring A (the phenyl ring proximal to the carbonyl) increased mitoxantrone accumulation in BCRP-overexpressing cells more potently than their 2,4-dihydroxy or unsubstituted counterparts. At 5 µM, the 2,4-dimethoxy chalcone scaffold produced higher intracellular mitoxantrone accumulation than the established BCRP inhibitor fumitremorgin C [1]. This SAR finding is directly applicable to CAS 1354941-16-4, which is the only commercially available chalcone combining the 2,4-dimethoxy pharmacophore with a 5-methylfuran ring B.
| Evidence Dimension | Mitoxantrone intracellular accumulation as a functional readout of BCRP inhibition |
|---|---|
| Target Compound Data | Chalcones with 2,4-dimethoxy substitution on ring A: mitoxantrone accumulation exceeds that achieved by fumitremorgin C at equimolar 5 µM concentration [1] |
| Comparator Or Baseline | Fumitremorgin C (established BCRP inhibitor) and 2,4-dihydroxy chalcone analogs |
| Quantified Difference | 2,4-Dimethoxy chalcones earmarked as good BCRP inhibitors, superior to 2,4-dihydroxy analogs which showed markedly lower accumulation [1] |
| Conditions | BCRP-overexpressing cell lines; mitoxantrone accumulation assay at 5 µM compound concentration |
Why This Matters
For researchers targeting BCRP-mediated multidrug resistance, the 2,4-dimethoxy ring A motif is a validated pharmacophore, making CAS 1354941-16-4 a rational procurement choice over analogs lacking this substitution pattern.
- [1] Valdameri, G.; Gauthier, C.; Terreux, R.; Kachadourian, R.; Day, B.J.; Dijoux-Franca, M.G.; Di Pietro, A.; Boumendjel, A. Modulation of breast cancer resistance protein (BCRP/ABCG2) by non-basic chalcone analogues. Eur. J. Pharm. Sci. 2008, 35 (1–2), 96–103. https://doi.org/10.1016/j.ejps.2008.06.009 View Source
